![molecular formula C15H20ClN3O3 B5370974 2-[3-(3-chloroisoxazol-5-yl)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5370974.png)
2-[3-(3-chloroisoxazol-5-yl)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one
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Overview
Description
2-[3-(3-chloroisoxazol-5-yl)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one is a synthetic compound that has been studied extensively for its potential applications in scientific research. This compound is commonly referred to as "compound X" in the scientific literature and has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of compound X involves its selective binding to the α5 subtype of the GABA(A) receptor. This binding results in an increase in the activity of this receptor, which has been shown to have a wide range of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of compound X are diverse and have been studied extensively in vitro and in vivo. Some of the key effects of this compound include the modulation of GABA(A) receptor activity, the inhibition of glutamate release, and the reduction of neuronal excitability.
Advantages and Limitations for Lab Experiments
One of the key advantages of using compound X in lab experiments is its high selectivity for the α5 subtype of the GABA(A) receptor. This selectivity allows researchers to study the specific effects of this receptor subtype without interference from other subtypes. However, one of the limitations of using this compound in lab experiments is its relatively low potency, which can make it difficult to achieve the desired effects at low concentrations.
Future Directions
There are many potential future directions for research involving compound X. Some of the key areas of interest include the development of more potent analogs of this compound, the exploration of its potential as a therapeutic agent for neurological disorders, and the investigation of its effects on other neurotransmitter systems. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of compound X is a multi-step process that involves several key reactions. The starting material for the synthesis is 3-chloroisoxazole-5-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with 3-aminopropanoic acid to form the key intermediate, which is subsequently cyclized to form the final product.
Scientific Research Applications
Compound X has been studied extensively for its potential applications in scientific research. One of the key areas of research has been its potential as a tool for studying GABA(A) receptors. This compound has been shown to bind selectively to the α5 subtype of the GABA(A) receptor, which has implications for the treatment of a variety of neurological disorders.
properties
IUPAC Name |
2-[3-(3-chloro-1,2-oxazol-5-yl)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O3/c1-18-7-2-5-15(14(18)21)6-8-19(10-15)13(20)4-3-11-9-12(16)17-22-11/h9H,2-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNZMBWDYCBRPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2(C1=O)CCN(C2)C(=O)CCC3=CC(=NO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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